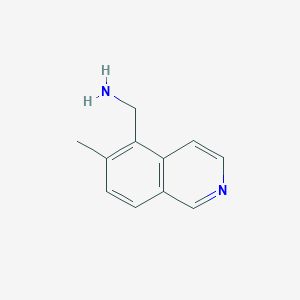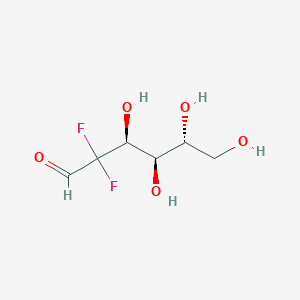
(3S,4R,5R)-2,2-difluoro-3,4,5,6-tetrahydroxyhexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R,5R)-2,2-difluoro-3,4,5,6-tetrahydroxyhexanal is a stereochemically complex organic compound It is characterized by the presence of multiple hydroxyl groups and two fluorine atoms attached to a hexanal backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-2,2-difluoro-3,4,5,6-tetrahydroxyhexanal typically involves multi-step organic synthesis techniques. One common method involves the selective fluorination of a suitable hexose derivative, followed by protection and deprotection steps to introduce the hydroxyl groups in the desired configuration. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced fluorination techniques and large-scale organic synthesis reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The separation and purification steps are crucial and may include techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(3S,4R,5R)-2,2-difluoro-3,4,5,6-tetrahydroxyhexanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluoroketones or difluorocarboxylic acids, while reduction can produce difluoroalcohols.
科学的研究の応用
(3S,4R,5R)-2,2-difluoro-3,4,5,6-tetrahydroxyhexanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in stereoselective synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying carbohydrate metabolism.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of fluorinated compounds with unique properties.
作用機序
The mechanism by which (3S,4R,5R)-2,2-difluoro-3,4,5,6-tetrahydroxyhexanal exerts its effects is often related to its ability to interact with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The hydroxyl groups can form hydrogen bonds with target molecules, further stabilizing the interaction. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: A similar compound with hydroxyl groups but lacking fluorine atoms.
(2R,3S,4R,5R)-2,2-difluoro-3,4,5,6-tetrahydroxyhexane: A compound with a similar structure but different functional groups.
Uniqueness
The presence of fluorine atoms in (3S,4R,5R)-2,2-difluoro-3,4,5,6-tetrahydroxyhexanal imparts unique chemical properties, such as increased stability and altered reactivity, compared to its non-fluorinated counterparts. This makes it particularly valuable in applications where these properties are advantageous.
特性
CAS番号 |
38440-80-1 |
|---|---|
分子式 |
C6H10F2O5 |
分子量 |
200.14 g/mol |
IUPAC名 |
(3S,4R,5R)-2,2-difluoro-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H10F2O5/c7-6(8,2-10)5(13)4(12)3(11)1-9/h2-5,9,11-13H,1H2/t3-,4-,5+/m1/s1 |
InChIキー |
AQOQCRQQDZHTMX-WDCZJNDASA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H](C(C=O)(F)F)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)(F)F)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


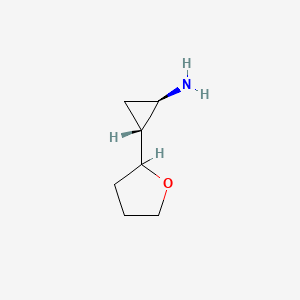
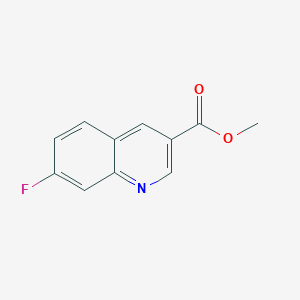




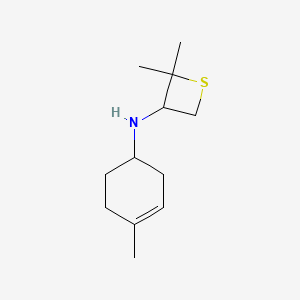
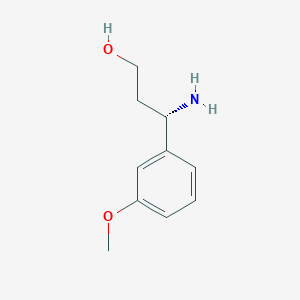

![2-[5-Amino-3-(2-fluoro-1-methylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13341227.png)
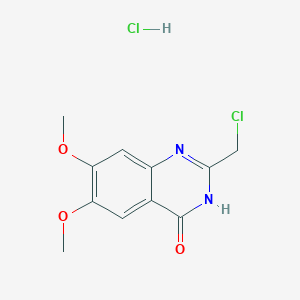
![Methyl 8-(2-methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13341235.png)
![8-Fluoroimidazo[1,5-a]pyridine-5-carboxylicacid](/img/structure/B13341250.png)
